molecular formula C18H19ClN4O2 B5568811 N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5568811
M. Wt: 358.8 g/mol
InChI Key: PCZJDHMJJOTKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19ClN4O2 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is 358.1196536 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and molecular modeling, it's suggested that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, akin to the binding interaction of cannabinoid agonists. This interaction suggests a basis for antagonist activity, potentially contributing to either neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Insecticidal Activity Through Pyrazoline Derivatives

Derivatives of N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide have been investigated for their potential insecticidal effects. Studies on the stereochemical basis for the insecticidal activity revealed that certain conformations and substituents on the N-1 atom in the pyrazoline ring play a critical role. The modification of this molecule to enhance insecticidal activity involves the creation of enantiomers and examination of their effects against various pests, highlighting the molecular adaptability of this compound for pest control applications (Hasan et al., 1996).

properties

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11(2)15-9-17(23(3)21-15)18(24)20-10-14-8-16(22-25-14)12-5-4-6-13(19)7-12/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJDHMJJOTKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=NO2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.